![molecular formula C13H9NO7S B2625934 4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid CAS No. 568543-73-7](/img/structure/B2625934.png)
4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid
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Overview
Description
4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid is a chemical compound with the molecular formula C13H9NO7S and a molecular weight of 323.28 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid consists of a benzoic acid group attached to a nitrobenzenesulfonyl group via an oxygen atom . Detailed structural analysis such as bond lengths and angles are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid, such as its boiling point, are not provided in the available resources .Scientific Research Applications
- Results : The inhibition efficiency of this compound increased with concentration, demonstrating its potential as a corrosion inhibitor .
- Findings : The compound exhibited anti-corrosive properties, with theoretical results supporting its effectiveness .
- Significance : Understanding these functional groups aids in predicting its behavior in various environments .
- Characterization : Physicochemical and spectrophotometric analyses (FTIR, Mass, 1HNMR, and 13CNMR) were used to characterize these compounds .
Corrosion Inhibition
Quantum Chemical Insights
Functional Group Identification
Drug Design and Synthesis
Reactivity and Selectivity
Industrial and Academic Importance
Safety and Hazards
properties
IUPAC Name |
4-(3-nitrophenyl)sulfonyloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO7S/c15-13(16)9-4-6-11(7-5-9)21-22(19,20)12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMZISCDKSPNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid |
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